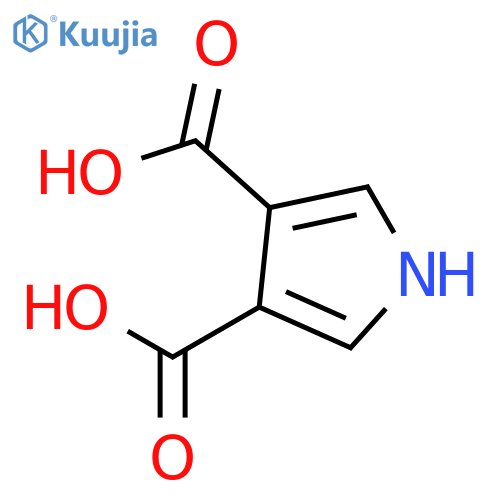

Cas no 935-72-8 (1H-Pyrrole-3,4-dicarboxylic acid)

1H-Pyrrole-3,4-dicarboxylic acid 化学的及び物理的性質

名前と識別子

-

- 1H-Pyrrole-3,4-dicarboxylic acid

- CHEMBL2004480

- CHEBI:71162

- MFCD03931632

- 1H-Pyrrole-3,4-dicarboxylicacid

- AKOS008146898

- DTXSID30326987

- SB63033

- SY183832

- EN300-54732

- NSC625159

- 935-72-8

- SCHEMBL70047

- Z815303066

- NCI60_007737

- AS-39138

- pyrrole-3,4-dicarboxylic acid

- NSC-625159

- Q27139412

- CS-0251430

-

- MDL: MFCD03931632

- インチ: InChI=1S/C6H5NO4/c8-5(9)3-1-7-2-4(3)6(10)11/h1-2,7H,(H,8,9)(H,10,11)

- InChIKey: JFVDNCRMBALUKH-UHFFFAOYSA-N

- ほほえんだ: C1=C(C(=CN1)C(=O)O)C(=O)O

計算された属性

- せいみつぶんしりょう: 155.02185764g/mol

- どういたいしつりょう: 155.02185764g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 5

- 重原子数: 11

- 回転可能化学結合数: 2

- 複雑さ: 171

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 90.4Ų

- 疎水性パラメータ計算基準値(XlogP): -0.2

じっけんとくせい

- 密度みつど: 1.7±0.1 g/cm3

- ゆうかいてん: 311-313 °C

- ふってん: 480.7±30.0 °C at 760 mmHg

- フラッシュポイント: 244.5±24.6 °C

- じょうきあつ: 0.0±1.3 mmHg at 25°C

1H-Pyrrole-3,4-dicarboxylic acid セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

1H-Pyrrole-3,4-dicarboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM530154-1g |

1H-Pyrrole-3,4-dicarboxylic acid |

935-72-8 | 97% | 1g |

$434 | 2024-07-19 | |

| Alichem | A109012189-1g |

1H-Pyrrole-3,4-dicarboxylic acid |

935-72-8 | 95% | 1g |

$732.46 | 2023-08-31 | |

| Enamine | EN300-54732-0.25g |

1H-pyrrole-3,4-dicarboxylic acid |

935-72-8 | 95% | 0.25g |

$342.0 | 2023-05-03 | |

| Enamine | EN300-54732-0.05g |

1H-pyrrole-3,4-dicarboxylic acid |

935-72-8 | 95% | 0.05g |

$161.0 | 2023-05-03 | |

| Enamine | EN300-54732-2.5g |

1H-pyrrole-3,4-dicarboxylic acid |

935-72-8 | 95% | 2.5g |

$1451.0 | 2023-05-03 | |

| abcr | AB480231-250mg |

1H-Pyrrole-3,4-dicarboxylic acid; . |

935-72-8 | 250mg |

€559.00 | 2025-03-19 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1322100-500mg |

1h-Pyrrole-3,4-dicarboxylic acid |

935-72-8 | 97% | 500mg |

¥12607.00 | 2024-04-24 | |

| 1PlusChem | 1P00II41-100mg |

1H-pyrrole-3,4-dicarboxylic acid |

935-72-8 | 95% | 100mg |

$270.00 | 2025-03-01 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1322100-50mg |

1h-Pyrrole-3,4-dicarboxylic acid |

935-72-8 | 97% | 50mg |

¥4051.00 | 2024-04-24 | |

| A2B Chem LLC | AI62481-250mg |

1H-Pyrrole-3,4-dicarboxylic acid |

935-72-8 | 95% | 250mg |

$315.00 | 2024-07-18 |

1H-Pyrrole-3,4-dicarboxylic acid 関連文献

-

Rajalingam Agneeswari,Insoo Shin,Vellaiappillai Tamilavan,Dal Yong Lee,Shinuk Cho,Youngeup Jin,Sung Heum Park,Myung Ho Hyun New J. Chem. 2015 39 4658

-

Vellaiappillai Tamilavan,Jihoon Lee,Dal Yong Lee,Rajalingam Agneeswari,Yun Kyung Jung,Youngeup Jin,Jung Hyun Jeong,Myung Ho Hyun,Sung Heum Park New J. Chem. 2018 42 12045

-

Vellaiappillai Tamilavan,Seungmin Kim,Ji Yeong Sung,Dal Yong Lee,Shinuk Cho,Youngeup Jin,Junghyun Jeong,Sung Heum Park,Myung Ho Hyun New J. Chem. 2016 40 10153

-

Chao Chen,Jun Zhang,Guanghua Li,Pan Shen,Haichao Jin,Ning Zhang Dalton Trans. 2014 43 13965

-

6. Synthesis of some 2-phenylpyrrole derivativesJohn W. ApSimon,David G. Durham,Alun H. Rees J. Chem. Soc. Perkin Trans. 1 1978 1588

-

F. Binns,R. F. Chapman,N. C. Robson,G. A. Swan,A. Waggott J. Chem. Soc. C 1970 1128

-

Chang Guo,Bin Sun,Yuning Li Polym. Chem. 2014 5 5247

-

R. M. Acheson,J. M. Vernon J. Chem. Soc. 1961 457

1H-Pyrrole-3,4-dicarboxylic acidに関する追加情報

Introduction to 1H-Pyrrole-3,4-dicarboxylic acid (CAS No. 935-72-8)

1H-Pyrrole-3,4-dicarboxylic acid, identified by the Chemical Abstracts Service Number (CAS No.) 935-72-8, is a significant heterocyclic compound that has garnered considerable attention in the field of pharmaceutical chemistry and materials science. This bicyclic structure, featuring a pyrrole core with two carboxylic acid substituents at the 3 and 4 positions, exhibits a unique set of chemical and biological properties that make it a valuable intermediate in synthetic chemistry and a promising candidate for drug development.

The molecular formula of 1H-Pyrrole-3,4-dicarboxylic acid is C6H4N2O4, reflecting its composition of six carbon atoms, four oxygen atoms, and two nitrogen atoms arranged in a conjugated system. The presence of two carboxylic acid groups imparts significant reactivity, enabling diverse functionalization strategies that are exploited in both academic research and industrial applications. This reactivity has positioned the compound as a key building block in the synthesis of more complex molecules, particularly in the development of bioactive scaffolds.

In recent years, 1H-Pyrrole-3,4-dicarboxylic acid has been extensively studied for its potential applications in medicinal chemistry. The pyrrole moiety is a well-known pharmacophore found in numerous bioactive compounds, including antiviral, antibacterial, and anticancer agents. The introduction of carboxylic acid functionalities enhances the solubility and bioavailability of derivatives, making them more suitable for pharmacological investigation. Researchers have leveraged these properties to develop novel therapeutic agents targeting various diseases.

One of the most compelling aspects of 1H-Pyrrole-3,4-dicarboxylic acid is its role as a precursor in the synthesis of macrocyclic compounds. By undergoing cyclization reactions with appropriate reagents, it can be transformed into larger cyclic structures that mimic natural products or exhibit unique biological activities. For instance, derivatives of this compound have been explored as inhibitors of enzymes involved in cancer metabolism. The ability to modify both carboxylic acid groups allows for fine-tuning of physicochemical properties, such as pKa and solubility, which are critical factors in drug design.

Recent advancements in computational chemistry have further highlighted the importance of 1H-Pyrrole-3,4-dicarboxylic acid as a scaffold for drug discovery. Molecular modeling studies have demonstrated its potential to interact with specific biological targets by optimizing steric and electronic distributions around the pyrrole core. These studies have guided the design of novel analogs with enhanced binding affinity and selectivity. Additionally, virtual screening techniques have been employed to identify promising derivatives for experimental validation.

The versatility of 1H-Pyrrole-3,4-dicarboxylic acid extends beyond pharmaceutical applications into materials science. Its ability to form coordination complexes with metal ions has led to investigations into its use as a ligand in catalysis and as a component in functional materials. For example, metal complexes derived from this compound have shown promise as catalysts for organic transformations and as sensors for environmental pollutants. The conjugated system and redox-active nature of the pyrrole ring contribute to these applications by enabling electron transfer processes.

In summary,1H-Pyrrole-3,4-dicarboxylic acid (CAS No. 935-72-8) is a multifaceted compound with broad utility across multiple scientific disciplines. Its unique structural features and reactivity make it an indispensable tool in synthetic chemistry and an attractive scaffold for drug development. As research continues to uncover new applications for this compound, its significance is likely to grow further, driving innovation in both academia and industry.

935-72-8 (1H-Pyrrole-3,4-dicarboxylic acid) 関連製品

- 64276-66-0(4-Methyl-1H-pyrrole-3-carboxylic acid)

- 336100-46-0(Pyrrole-3-carboxylic acid hydrate)

- 3222-50-2(4-methylpyridine-3-carboxylic acid)

- 490-11-9(Pyridine-3,4-dicarboxylic acid)

- 395645-41-7(4-Formylnicotinic acid)

- 931-03-3(1H-Pyrrole-3-carboxylic acid)

- 2229375-38-4(tert-butyl N-{3-1-(aminomethyl)-2,2-dimethylcyclopropyl-4-fluorophenyl}carbamate)

- 1211328-72-1(N-{5-(4-methoxyphenyl)methyl-1,3,4-oxadiazol-2-yl}quinoxaline-2-carboxamide)

- 2247088-16-8((1S)-2-methoxy-1-(pyridin-2-yl)ethan-1-amine dihydrochloride)

- 2680832-77-1(2-cyclohexyl({(9H-fluoren-9-yl)methoxycarbonyl})aminobenzoic acid)